ethyl (7Z)-7-(hydroxyimino)-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of multiple functional groups, including a hydroxyimino group, a piperidinylacetamido group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a suitable reagent like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the Hydroxyimino Group: : The hydroxyimino group can be introduced by reacting the benzothiophene core with hydroxylamine hydrochloride in the presence of a base like sodium acetate in an aqueous medium.
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Attachment of the Piperidinylacetamido Group: : The piperidinylacetamido group can be attached through an amide coupling reaction between the hydroxyimino-substituted benzothiophene and 1-(2-chloroacetyl)piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
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Oxidation: : The hydroxyimino group can be oxidized to form a nitroso group using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: : The hydroxyimino group can be reduced to form an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The piperidinylacetamido group can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base like triethylamine
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of new substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving benzothiophene derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure and functional groups.
Industry: Use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the piperidinylacetamido group can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:
ETHYL 2-AMINO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the hydroxyimino and piperidinylacetamido groups, resulting in different chemical properties and applications.
ETHYL 2-(METHYLTHIO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE:
The uniqueness of ETHYL (7Z)-7-(HYDROXYIMINO)-2-[2-(PIPERIDIN-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H25N3O4S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl (7Z)-7-hydroxyimino-2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H25N3O4S/c1-2-25-18(23)15-12-7-6-8-13(20-24)16(12)26-17(15)19-14(22)11-21-9-4-3-5-10-21/h24H,2-11H2,1H3,(H,19,22)/b20-13- |
InChI Key |
OJDYZPFJDKLRFZ-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC\2=C1CCC/C2=N/O)NC(=O)CN3CCCCC3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=NO)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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